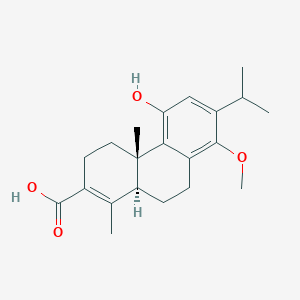

Dammar-20(21)-en-3,24,25-triol

Vue d'ensemble

Description

Synthesis Analysis

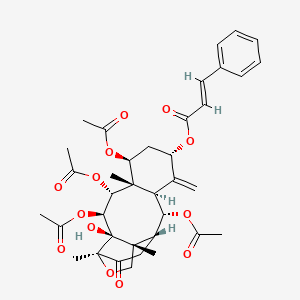

The synthesis of derivatives related to Dammar-20(21)-en-3,24,25-triol involves chemical modifications to protopanaxadiol, leading to compounds with specific stereochemical configurations. For instance, two epimers, 20S,24R-epoxy dammarane-3β,12β,25-triol and 20S,24S-epoxy dammarane-3β,12β,25-triol, were prepared from 20(S)-protopanaxadiol, demonstrating the synthetic accessibility of dammarane derivatives with defined stereochemistry at C-24 (Meng et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by techniques such as ESI-MS, NMR, and X-ray single-crystal diffraction, revealing the presence of complex intramolecular hydrogen bonds and specific crystal packing patterns. For example, compound 3 has been found to generate a H-bonded tube with a left-handed chiral channel, while compound 4 extends into a two-dimensional network with both right-handed and left-handed chiral channels in the solid state (Meng et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves catalytic rearrangement and glycosylation reactions, leading to a diverse range of products. The rearrangement of 20(S),24(R)-epoxydammarane-3β,12α,25-triol, for instance, results in a complex mixture of products, highlighting the compounds' reactive nature and potential for derivatization (Samoshina et al., 1983).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points and solubilities, are influenced by their molecular structure and the presence of specific functional groups. The intricate hydrogen-bonding patterns observed in their crystal structures, for instance, play a significant role in determining their physical characteristics.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are shaped by the compounds' specific functional groups and molecular configurations. The presence of epoxy and hydroxy groups in these molecules, for example, facilitates their participation in a variety of chemical transformations, including oxidation and conjugation reactions.

Applications De Recherche Scientifique

Glycosylation Studies

Dammar-20(21)-en-3,24,25-triol has been a subject of research in glycosylation studies. For instance, Atopkina et al. (1988) explored the glycosylation of dammarane triterpenes, revealing the synthesis of various glucopyranosyl derivatives through this process. This study indicates the potential of these compounds in the development of diverse glycosides (Atopkina et al., 1988).

Biological Activity in Traditional Medicine

Studies on Panax ginseng, a plant known for its medicinal properties, have identified compounds structurally similar to this compound. Ma et al. (2005) isolated various compounds from Panax quinquefolium, suggesting their significance in traditional medicine and potential biological activities (Ma et al., 2005).

Anticancer Properties

Li et al. (2013) investigated dammarane ginsenosides, including compounds structurally related to this compound, for their anti-colon carcinoma cell activities. This study highlights the potential of these compounds in cancer treatment, specifically in inhibiting the growth of colon carcinoma cells (Li et al., 2013).

Cytotoxicity and Cancer Treatment Potential

Furthering the research on anticancer properties, Liu et al. (2014) isolated new ginsenosides from Panax ginseng, demonstrating strong cytotoxic activity against human cancer cell lines. This study supports the potential use of these compounds, including those related to this compound, in cancer treatment (Liu et al., 2014).

SIRT1 Activators for Antiaging

A study by Yang et al. (2014) on dammarane triterpenes from Panax ginseng leaves identified potential SIRT1 activators. SIRT1 is linked to aging and age-associated diseases, indicating that compounds like this compound could play a role in developing antiaging treatments (Yang et al., 2014).

Safety and Hazards

According to the Material Safety Data Sheet, Dammar-20(21)-en-3,24,25-triol is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, immediate medical attention is required .

Propriétés

IUPAC Name |

(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMOUVFUKZIYNJ-WYAOSOTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.